molecular formula C8H16O3 B8451237 (2R)-2-tetrahydropyranyloxy-1-hydroxypropane

(2R)-2-tetrahydropyranyloxy-1-hydroxypropane

Cat. No. B8451237
M. Wt: 160.21 g/mol
InChI Key: MKWQCXIXWYWZBA-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-tetrahydropyranyloxy-1-hydroxypropane is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-tetrahydropyranyloxy-1-hydroxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-tetrahydropyranyloxy-1-hydroxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(2R)-2-(oxan-2-yloxy)propan-1-ol

InChI

InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1

InChI Key

MKWQCXIXWYWZBA-GVHYBUMESA-N

Isomeric SMILES

C[C@H](CO)OC1CCCCO1

Canonical SMILES

CC(CO)OC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.0 g of lithium aluminum hydride was suspended in anhydrous ether, and 36.7 g of the compound (5a) was added thereto, followed by stirring for 1 hour at 0° C. and 2 hours at room temperature and neutralization by addition of aqueous HCl solution at 0° C. The reaction mixture was subjected to extraction with ether and reduced pressure-distillation (60° C./0.3 mmHg) to obtain 28.0 g of the product. (Yield: 90.2 %)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90.2%

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